3-[(2,4,6-Trichlorophenoxy)methyl]benzoic acid
Description
3-[(2,4,6-Trichlorophenoxy)methyl]benzoic acid (CAS: 832737-38-9) is a chlorinated aromatic compound with the molecular formula C₁₄H₉Cl₃O₃ and a molecular weight of 331.59 g/mol . Structurally, it consists of a benzoic acid backbone substituted with a (2,4,6-trichlorophenoxy)methyl group at the 3-position. The trichlorophenoxy moiety introduces strong electron-withdrawing effects, which may enhance the acidity of the carboxylic acid group and influence its solubility and reactivity.
Properties
IUPAC Name |
3-[(2,4,6-trichlorophenoxy)methyl]benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9Cl3O3/c15-10-5-11(16)13(12(17)6-10)20-7-8-2-1-3-9(4-8)14(18)19/h1-6H,7H2,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDVPMGPZTOMHBM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(=O)O)COC2=C(C=C(C=C2Cl)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9Cl3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing 3-[(2,4,6-Trichlorophenoxy)methyl]benzoic acid involves a nucleophilic substitution reaction. In this process, a phenoxide ion generated from 2,4,6-trichlorophenol reacts with a benzoic acid derivative bearing a suitable leaving group, such as 3-(bromomethyl)benzoic acid. The reaction typically occurs in the presence of a base .
Industrial Production Methods
Industrial production of this compound often involves large-scale nucleophilic substitution reactions under controlled conditions to ensure high yield and purity. The reaction parameters, such as temperature, solvent, and concentration of reactants, are optimized to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions
3-[(2,4,6-Trichlorophenoxy)methyl]benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into less oxidized forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.
Scientific Research Applications
3-[(2,4,6-Trichlorophenoxy)methyl]benzoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 3-[(2,4,6-Trichlorophenoxy)methyl]benzoic acid exerts its effects involves interactions with specific molecular targets. The trichlorophenoxy group can interact with enzymes and receptors, modulating their activity. The benzoic acid moiety may also play a role in binding to target molecules, influencing the compound’s overall biological activity .
Comparison with Similar Compounds
Key Differences :
- Substituents like cyano (-CN) or methoxy (-OCH₃) groups alter electronic properties compared to the electron-withdrawing trichlorophenoxy group in the target compound.
Substituted Benzoic Acids
- 2,4,6-Trimethylbenzoic Acid (CAS: 480-63-7): Substituted with methyl groups, which are electron-donating. This reduces acidity (pKa ~4.3) compared to the target compound, where trichlorophenoxy groups likely lower the pKa further .
- Methyl 2,4,6-trihydroxybenzoate (CAS: 3147-39-5) : A methyl ester with hydroxyl groups, offering high solubility in polar solvents. The absence of chlorine atoms reduces lipophilicity compared to the target compound .
Pharmacologically Active Benzoic Acids
Compounds like mefenamic acid and diclofenac sodium () are nonsteroidal anti-inflammatory drugs (NSAIDs) with carboxylate groups. However, the trichlorophenoxy group in the target compound may confer unique toxicity or receptor-binding profiles .
Data Tables
Biological Activity
3-[(2,4,6-Trichlorophenoxy)methyl]benzoic acid, commonly known as trichlorophenoxybenzoic acid (TCPBA), is a synthetic compound that has garnered attention in various fields, particularly in environmental science and pharmacology. Its structure features a benzoic acid core substituted with a trichlorophenoxy group, which contributes to its biological activity. This article presents an overview of its biological effects, mechanisms of action, and relevant case studies.
- Chemical Formula : CHClO
- Molecular Weight : 345.6 g/mol
- CAS Number : 832737-38-9
Biological Activity Overview
The biological activity of TCPBA is primarily characterized by its herbicidal properties and potential effects on human health. Below are the key areas of research related to its biological activity:
1. Herbicidal Activity
TCPBA is related to other chlorophenoxy herbicides that mimic auxin, a plant growth hormone. The compound disrupts normal plant growth processes, leading to uncontrolled growth and eventual plant death.
- Mechanism : TCPBA acts by binding to auxin receptors in plants, triggering abnormal cellular responses that result in uncontrolled growth patterns.
2. Toxicological Effects
Research indicates that TCPBA may have toxic effects on non-target organisms, including mammals and aquatic life. It has been associated with various health concerns due to its structural similarities with other chlorinated compounds.
- Acute Toxicity : Studies have shown that exposure to high concentrations can lead to symptoms such as vomiting, abdominal pain, and neurological effects in mammals .
- Chronic Effects : Long-term exposure has been linked to potential carcinogenic effects and reproductive toxicity, similar to other chlorophenoxy compounds .
Data Table: Summary of Biological Activities
Case Studies
Several case studies have explored the implications of TCPBA exposure in both agricultural settings and potential human health risks.
Case Study 1: Agricultural Impact
In a study examining the effects of TCPBA on crop yield and weed management, researchers found that TCPBA effectively controlled broadleaf weeds without significantly harming grass crops. However, concerns were raised about its persistence in soil and potential runoff into water systems .
Case Study 2: Human Health Concerns
A retrospective cohort study analyzed the health records of individuals exposed to TCPBA during agricultural applications. The findings suggested an increased incidence of non-Hodgkin lymphoma among those with prolonged exposure compared to the general population .
The mechanisms by which TCPBA exerts its biological effects are complex and multifaceted:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
